Nargenicin A1 -

Nargenicin A1

Catalog Number: EVT-1567742
CAS Number:
Molecular Formula: C28H37NO8
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Nargenicin A1 was originally isolated from the fermentation products of Nocardia sp. CS682, a species known for its ability to produce various bioactive compounds. Research has also explored the biosynthetic pathways leading to nargenicin A1, highlighting genetic engineering approaches to enhance its production in microbial systems .

Classification

Nargenicin A1 belongs to the class of macrolide antibiotics, specifically categorized as an oxa-bridged macrolide due to the presence of an ether bridge in its structure. This classification is significant as it influences both its pharmacological properties and its mechanism of action against bacterial pathogens.

Synthesis Analysis

Methods

The synthesis of nargenicin A1 has been approached through both total synthesis and biosynthetic methods. Total synthesis often involves complex multi-step processes that utilize various chemical reactions to construct the macrolide framework.

Technical Details:

  • One notable synthetic route employs a highly stereoselective Yamaguchi macrolactonization to form the core structure, followed by a transannular Diels–Alder reaction that creates critical ring systems .
  • The intramolecular Diels-Alder reaction has been highlighted for its efficiency in achieving high yields (up to 78%) while maintaining stereochemical integrity .
Molecular Structure Analysis

Structure

The molecular structure of nargenicin A1 consists of a large lactone ring with several functional groups that contribute to its biological activity. The presence of an ether bridge is a defining feature that distinguishes it from other macrolides.

Data:

  • Molecular formula: C₁₉H₃₅NO₅
  • Molecular weight: Approximately 353.49 g/mol
  • The structure includes multiple stereocenters, which are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Nargenicin A1 undergoes various chemical reactions that are integral to its synthesis and biological activity. These reactions include:

  • Macrolactonization: Key in forming the cyclic structure.
  • Diels-Alder Reactions: Utilized for constructing complex ring systems within the molecule.

Technical Details:
The synthetic pathways often involve protecting group strategies to ensure selectivity during functional group transformations, which are critical in maintaining the integrity of sensitive moieties throughout the synthesis process .

Mechanism of Action

Process

Nargenicin A1 primarily exerts its antibacterial effects by inhibiting DNA polymerases, specifically targeting the Mycobacterium tuberculosis DnaE1 enzyme. This inhibition disrupts DNA replication and ultimately leads to bacterial cell death.

Data:

  • In biochemical assays, nargenicin A1 demonstrated inhibitory concentrations (IC50) of approximately 125 nM for Mycobacterium tuberculosis DnaE1 and 6 nM for Staphylococcus aureus DnaE, indicating a higher potency against the latter .
  • Structural analysis using cryo-electron microscopy revealed that nargenicin binds within the active site of DnaE1, blocking access to DNA and preventing polymerization .
Physical and Chemical Properties Analysis

Physical Properties

Nargenicin A1 is typically characterized by:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Nargenicin A1 is stable under acidic conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups allows for various chemical modifications, which can be exploited in drug development.

Relevant Data:

  • Melting point: Approximately 150°C (decomposes).
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, influencing absorption and distribution in biological systems.
Applications

Scientific Uses

Nargenicin A1 has significant potential in various scientific applications:

  • Antibacterial Agent: Its primary application is as an antibacterial compound against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus.
  • Research Tool: Nargenicin A1 serves as a valuable tool in molecular biology for studying DNA replication mechanisms due to its specific targeting of DNA polymerases.
  • Drug Development: Ongoing research aims to modify nargenicin A1 or develop derivatives with enhanced efficacy and reduced toxicity for clinical use.
Introduction to Nargenicin A1

Historical Discovery and Natural Sources

Nargenicin A₁ (C₂₈H₃₇NO₈, MW 515.60 g/mol) was first isolated in 1980 from the actinomycete Nocardia argentinensis during antibiotic screening programs. It was initially designated as antibiotic CP-47,444 after its discovery by Celmer and colleagues, who characterized its unusual macrolide structure [4]. Subsequent research revealed that Nocardia sp. CS682, phylogenetically related to N. tenerifensis and N. brasiliensis, also produces this compound with particularly high yield and potent activity against methicillin-resistant Staphylococcus aureus (MRSA) [8]. The compound’s rediscovery through whole-cell antisense screening in 2015 highlighted its novel mechanism of action, renewing scientific interest in its therapeutic potential beyond traditional antibiotic applications [1]. Strain optimization and culture condition studies demonstrated that specific media formulations (e.g., DD media) enhance nargenicin A₁ production and enable the isolation of acetylated derivatives like 18-O-acetyl-nargenicin [3].

Table 1: Microbial Sources of Nargenicin A₁

Producing StrainPhylogenetic RelationSignificant Finding
Nocardia argentinensisBase speciesOriginal isolation (CP-47,444) [4]
Nocardia sp. CS68298.7% similarity to N. tenerifensisHigh-yield producer; potent anti-MRSA activity [8]
Engineered Nocardia sp.Genetic mutants of CS682Enhanced titer and novel analogues [3]

Structural Classification as a Macrolide Antibiotic

Nargenicin A₁ belongs to the family of 28-carbon macrolides characterized by a complex tricyclic core structure. Its architecture comprises a 20-membered macrocyclic lactone ring fused to a unique decalin system (hydronaphthalene moiety) and an 8,13-ether bridge that constrains the molecule’s three-dimensional conformation [4] [5]. Stereochemical analysis confirms 10 chiral centers with absolute configurations at C-1(S), C-3(R), C-4(R), C-5(R), C-6(R), C-7(S), C-8(R), C-11(S), C-13(S), and C-16(S) [4] [5]. Key functional groups include:

  • A pyrrole-2-carboxylate ester at C-4
  • Methoxy group at C-13
  • Hydroxyethyl side chain at C-16Biosynthetically, nargenicin A₁ originates from acetate and propionate building blocks via a polyketide synthase (PKS) pathway. Post-PKS modifications involve cytochrome P450-mediated oxidations that form the critical ether bridge and install oxygen atoms at non-polyketide positions (C-2, C-8, C-13, C-18), defining its final bioactivity [3] [4].

Table 2: Key Structural Features of Nargenicin A₁

Structural ElementChemical SignificanceBiosynthetic Origin
20-membered macrolide ringCore scaffold enabling target interactionAcetate/propionate PKS elongation
Decalin systemRigid tricyclic framework enhancing target bindingIntramolecular Diels-Alder reaction
8,13-Ether bridgeConformational constraint critical for antibacterial activityP450-mediated oxidative cyclization
Pyrrole-2-carboxylate esterEnhances cellular permeability and target affinityTailoring enzyme NgnP1

Initial Pharmacological Characterization

Early pharmacological studies established nargenicin A₁ as a specialized antibiotic with a narrow spectrum targeting Gram-positive bacteria, particularly Staphylococcus aureus and Clostridia species. It demonstrated superior efficacy against MRSA compared to vancomycin, erythromycin, and oxacillin, with MIC values in the sub-micromolar range (0.1–0.5 μg/mL) [2] [8]. Its mechanism was elucidated in 2015 through macromolecular labeling and whole-genome sequencing of resistant mutants, identifying DnaE (the α-subunit of DNA polymerase III) as its primary bacterial target. Nargenicin A₁ selectively inhibits DNA replication by binding DnaE with nanomolar affinity (IC₅₀ = 15 nM), a mechanism distinct from quinolones or aminocoumarins [1].

Beyond antibacterial activity, nargenicin A₁ exhibits significant anti-inflammatory properties. It attenuates LPS-induced nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in macrophages and microglia by suppressing iNOS and COX-2 expression. This activity correlates with inhibition of NF-κB nuclear translocation and pro-inflammatory cytokine secretion (TNF-α, IL-1β, IL-6) [6] [10]. Additionally, it demonstrates protective effects against oxidative stress by scavenging reactive oxygen species (ROS) and preventing mitochondrial dysfunction, as evidenced in tacrolimus-treated HINAE cells [2] [5].

Recent studies reveal unexpected anticancer potential in structurally modified analogues. Derivative 23-demethyl 8,13-deoxynargenicin (compound 9) inhibits tumor angiogenesis by downregulating VEGF/VEGFR2 signaling and HIF-1α expression in gastric cancer cells. It also induces G₂/M cell cycle arrest and apoptosis via cyclophilin A inhibition, suppressing proliferation in acute myeloid leukemia models [3] [7] [9].

Table 3: Documented Biological Activities of Nargenicin A₁ and Analogues

Activity CategoryKey FindingsMolecular Targets/Pathways
AntibacterialBactericidal against MRSA; >10-fold potency vs. vancomycin [1] [8]DnaE (DNA polymerase III α-subunit)
Anti-inflammatorySuppresses NO, PGE₂, TNF-α, IL-6 in LPS-stimulated macrophages [6] [10]NF-κB signaling; iNOS/COX-2 downregulation
AntioxidantAttenuates tacrolimus-induced ROS/DNA damage [5]Mitochondrial protection; Bcl-2/Bax modulation
Anticancer (Analogues)Anti-angiogenic; induces G₂/M arrest and apoptosis [3] [7]VEGF/VEGFR2; HIF-1α; cyclophilin A/CD147

Properties

Product Name

Nargenicin A1

IUPAC Name

[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11+/t13-,15-,16-,17-,18-,20+,21+,22-,23+,24-,25-,28+/m1/s1

InChI Key

YEUSSARNQQYBKH-SIMZXIQRSA-N

Synonyms

nargenicin A1

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Isomeric SMILES

C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.